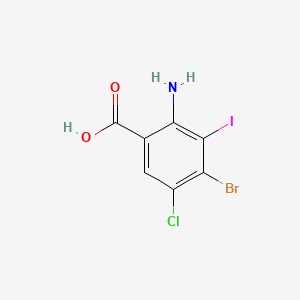
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid is a halogenated aromatic compound with the molecular formula C7H3BrClINO2. This compound is of interest due to its unique combination of halogen atoms and an amino group attached to a benzoic acid core, making it a valuable intermediate in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-chloro-3-iodobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of an amino-substituted benzoic acid derivative. The process may include:
Nitration: of benzoic acid to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Sequential halogenation: using bromine, chlorine, and iodine under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents. The process must ensure precise control over reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-4-bromo-5-chloro-3-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms and amino group can participate in various interactions, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, halogen bonding, and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 3-Bromo-5-iodobenzoic acid
- 2-Iodobenzoic acid
Uniqueness
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid is unique due to the presence of multiple halogen atoms and an amino group on the same aromatic ring
Eigenschaften
Molekularformel |
C7H4BrClINO2 |
|---|---|
Molekulargewicht |
376.37 g/mol |
IUPAC-Name |
2-amino-4-bromo-5-chloro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H4BrClINO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13) |
InChI-Schlüssel |
HDMUYGIJTUZZJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Br)I)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















